3-(2-Aminoethyl)-4-bromophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKDSUDJRYVKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695990 | |
| Record name | 3-(2-Aminoethyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870600-12-7 | |
| Record name | 3-(2-Aminoethyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Analogues and Related Bromophenols
Traditional synthetic strategies for producing bromophenols and their analogues frequently employ multi-step sequences that are well-documented in organic chemistry. These routes are valued for their reliability and the accessibility of their starting materials.
A classic and effective method for introducing a bromine atom onto an aromatic ring in a specific position relative to other substituents involves the Sandmeyer reaction. organic-chemistry.org This sequence typically begins with a diazotization reaction, followed by a copper(I) bromide-mediated bromination, and concludes with the chemical reduction of a nitro group to an amine.
A synthetic patent for 3-amino-4-bromophenol (B174537), a closely related analogue, outlines a clear three-step process that can be adapted for similar compounds. google.com
Diazotization: The process starts with a primary aromatic amine. For the synthesis of 3-amino-4-bromophenol, the precursor 3-nitro-4-aminophenol is dissolved in hydrobromic acid. Upon cooling, an aqueous solution of sodium nitrite (B80452) is added, converting the amino group into a diazonium salt. google.com Diazotization involves the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. organic-chemistry.org
Bromination: The resulting diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid. google.com This step, a Sandmeyer reaction, facilitates the replacement of the diazonium group with a bromine atom, yielding 3-nitro-4-bromophenol. organic-chemistry.org
Reduction: The final step is the reduction of the nitro group to an amino group. The 3-nitro-4-bromophenol intermediate is dissolved in an alcohol like ethanol (B145695), and a catalyst such as iron oxide is added. The reduction is carried out using hydrazine (B178648) hydrate (B1144303) under reflux conditions to yield the final product, 3-amino-4-bromophenol. google.com
This sequence is a powerful tool for creating substitution patterns that may not be achievable through direct electrophilic substitution. organic-chemistry.org
Table 1: Key Stages in the Synthesis of 3-Amino-4-bromophenol This interactive table summarizes the reaction sequence described in a representative synthetic method.
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Diazotization | 3-Nitro-4-aminophenol | Sodium nitrite, Hydrobromic acid | 3-Nitrophenol-4-diazonium salt |
| 2 | Bromination (Sandmeyer) | 3-Nitrophenol-4-diazonium salt | Cuprous bromide, Hydrobromic acid | 3-Nitro-4-bromophenol |
The selection of appropriate precursors is critical to the success of any synthetic route. In the diazotization-bromination-reduction sequence, the strategic placement of nitro and amino groups on the starting phenol (B47542) is essential for directing the regiochemistry of the reactions. The precursor for the synthesis of 3-amino-4-bromophenol is 3-nitro-4-aminophenol. google.com
Alternative general pathways for synthesizing bromophenols often involve the direct bromination of phenol or a substituted phenol. sinocurechem.com The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Therefore, direct bromination of a phenol derivative must be carefully controlled to achieve the desired isomer. For a compound like 3-(2-Aminoethyl)-4-bromophenol, this would likely involve protecting the amino and hydroxyl groups before attempting bromination to prevent side reactions and ensure correct positioning of the bromine atom.
Advanced Synthetic Approaches and Innovations for Substituted Aminoethylphenols
Modern synthetic chemistry offers more sophisticated methods that provide greater control over chemical structure, particularly stereochemistry, and utilize catalytic processes for improved efficiency and selectivity.
While this compound itself is achiral, analogues where the amino group is attached to a chiral center, such as 3-(1-aminoethyl)-4-bromophenol, require asymmetric synthesis to produce a specific enantiomer. wikipedia.org Enantioselective synthesis is crucial in medicinal chemistry, as different enantiomers of a molecule often exhibit different biological activities. wikipedia.org
Research on the asymmetric synthesis of 2-(1-aminoethyl)phenols, which are structural isomers of the target compound's chiral analogue, has explored several effective routes. researchgate.net These methodologies can be conceptually applied to other substituted aminoethylphenols.
Diastereoselective Nucleophilic Addition: This approach involves the addition of a nucleophile to a chiral imine derived from a substituted acetophenone. The inherent chirality of the imine directs the approach of the nucleophile, leading to a diastereomerically enriched product.
Enantioselective Ketone Reduction: This route begins with the enantioselective reduction of a ketone precursor to a chiral alcohol. The chirality is then transferred through subsequent nucleophilic substitution steps to form the desired chiral amine.
Diastereoselective Imine Reduction: This method has proven highly efficient, providing the target compound with greater than 96% enantiomeric excess in some cases. researchgate.net It involves reacting a substituted hydroxyacetophenone with a chiral amine (like (S)-α-methylbenzylamine) to form a chiral imine, which is then reduced with a reagent like sodium borohydride. The chiral auxiliary directs the hydride attack, and is subsequently removed to yield the enantiomerically enriched aminoethylphenol. researchgate.net
Table 2: Comparison of Asymmetric Synthesis Routes for Chiral Aminoethylphenol Analogues This interactive table outlines different strategies for achieving stereochemical control.
| Synthetic Approach | Key Step | Chiral Influence | Typical Outcome |
|---|---|---|---|
| Diastereoselective Nucleophilic Addition | Nucleophilic attack on a chiral imine | Chiral group on the imine nitrogen | Diastereomerically enriched product |
| Enantioselective Ketone Reduction | Asymmetric reduction of a ketone | Chiral catalyst or reagent | Enantiomerically enriched alcohol intermediate |
Catalysis offers mild and efficient pathways for both synthesis and subsequent modification of complex molecules. For bromophenols and aminoethylphenols, catalytic methods can be applied to various transformations.
One significant area of innovation is in the reduction of nitroarenes to anilines, a key step in the synthesis of many amino-containing aromatic compounds. While traditional methods use reagents like hydrazine hydrate with an iron oxide catalyst, google.com modern approaches focus on catalytic hydrogenation. A patented method for preparing 4-bromo-2-aminophenol utilizes a Fe-Cr modified Raney-Ni catalyst for the hydrogenation of 2-nitro-4-bromophenol. google.com This catalytic system is reported to provide high conversion rates and good selectivity, importantly inhibiting the side reaction of debromination. google.com
Furthermore, the phenol ring itself is a target for catalytic functionalization. A biomimetic, copper-catalyzed aerobic oxygenation can convert phenolic C-H bonds into C-O, C-N, or C-S bonds. bohrium.com This strategy proceeds through an ortho-quinone intermediate and allows for the mild and efficient synthesis of polyfunctional aromatic rings, representing a potential route for further derivatization of the this compound scaffold. bohrium.com
Chemical Reactivity and Reaction Mechanisms of Bromophenol and Aminoethyl Moieties
The chemical reactivity of this compound is a composite of the individual reactivities of its functional groups. The phenolic hydroxyl group, the aryl bromide, and the primary aminoethyl side chain each exhibit characteristic reactions.
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. As a substituent on the benzene (B151609) ring, it is strongly activating and ortho-, para-directing for electrophilic aromatic substitution.
Aryl Bromide: The bromine atom is a deactivating group for electrophilic aromatic substitution but is also ortho-, para-directing. More importantly, the carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Aminoethyl Group: The primary amine of the ethylamine (B1201723) side chain is basic and nucleophilic. It can be protonated by acids to form an ammonium (B1175870) salt and will react with a wide range of electrophiles, including aldehydes, ketones (to form imines), and acyl chlorides (to form amides).
Table 3: Summary of Functional Group Reactivity This interactive table details the expected chemical behavior of the distinct moieties within this compound.
| Functional Group | Type of Reactivity | Potential Reactions |
|---|---|---|
| Phenolic Hydroxyl (-OH) | Weakly acidic; Activating, ortho-, para-director | Deprotonation (phenoxide formation), Etherification, Electrophilic Aromatic Substitution |
| Aryl Bromide (-Br) | Site for cross-coupling; Deactivating, ortho-, para-director | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings; Nucleophilic Aromatic Substitution (under harsh conditions) |
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the aromatic ring in this compound is significantly influenced by its three substituents: the hydroxyl (-OH) group, the 2-aminoethyl [-CH₂CH₂NH₂] group, and the bromine (-Br) atom. In electrophilic aromatic substitution (EAS), the hydroxyl group is a strongly activating, ortho, para-directing substituent. masterorganicchemistry.com The amino group on the ethyl side chain is also activating. Conversely, the bromine atom is a deactivating but also ortho, para-directing substituent. libretexts.org The combined effect of these groups dictates the regioselectivity of incoming electrophiles. The positions ortho to the powerful hydroxyl activator (C2 and C6) are highly favored for substitution. However, with C4 already substituted by bromine, the primary sites for electrophilic attack are C2 and C6.
The general mechanism for electrophilic aromatic substitution proceeds in two steps. masterorganicchemistry.comlibretexts.org The first, rate-determining step involves the attack of the π-electron system of the benzene ring on an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the ring's aromaticity. masterorganicchemistry.comlibretexts.org
Common Electrophilic Aromatic Substitution Reactions:
Halogenation: Introduction of another halogen (e.g., Cl, Br) onto the aromatic ring, typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to generate a potent electrophile. lumenlearning.commasterorganicchemistry.com
Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. lumenlearning.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid, with SO₃ acting as the electrophile. lumenlearning.com
Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by reacting the aromatic ring with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Nucleophilic substitution reactions can also be considered for this molecule. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa However, nucleophilic aromatic substitution (SNAr) on aryl halides like 4-bromophenol (B116583) derivatives is generally challenging without the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. A potential pathway for substitution involves the generation of radical intermediates. Studies on halophenols have shown that O-H bond homolysis can generate a phenoxyl radical, which acts as a powerful open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution at the halogen-bearing carbon. osti.gov This process, termed homolysis-enabled electronic activation, can facilitate the replacement of the bromine atom by various nucleophiles. osti.gov
The more common nucleophilic substitution mechanisms, SN1 and SN2, are typically associated with aliphatic systems. libretexts.orglibretexts.org An SN2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. libretexts.org An SN1 reaction is a two-step process involving the formation of a carbocation intermediate. libretexts.org These mechanisms are not directly applicable to the substitution of bromine on the aromatic ring but are relevant for reactions involving the aminoethyl side chain if it were modified to contain a suitable leaving group.
Oxidative Coupling and Radical Chemistry Principles
Phenolic compounds are susceptible to oxidative coupling, a process where new C-C or C-O bonds are formed, often through radical intermediates. nih.gov This type of reaction is fundamental in the biosynthesis of many natural products. rsc.org The process is initiated by the oxidation of the phenol, which involves the removal of a hydrogen atom from the hydroxyl group to form a phenoxyl radical. nih.gov This radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring.
The subsequent coupling reaction depends on the specific reaction conditions, catalyst, and the electronic and steric properties of the phenol. nih.gov
C-C Coupling: Two phenoxyl radicals can couple at their carbon positions, typically ortho or para to the oxygen, to form biphenols or more complex polyphenolic structures.
C-O Coupling: A phenoxyl radical can also couple through its oxygen atom with a carbon position of another radical, leading to the formation of diaryl ethers.
Various oxidants can be employed to initiate these couplings, including metal-based reagents (e.g., iron(III), copper(II), cerium(IV)), periodate, or electrochemical methods. rsc.orgnih.govresearchgate.net The choice of oxidant and catalyst can provide control over the regioselectivity of the coupling (e.g., ortho-ortho vs. ortho-para). nih.govrsc.org
The principles of radical chemistry are central to understanding these transformations. utexas.edu Radical reactions typically proceed through a chain mechanism involving three distinct phases:
Initiation: The formation of radicals from a non-radical species, for instance, through the thermal or photochemical homolytic cleavage of a weak bond or via a redox reaction with an initiator. youtube.com For this compound, this would be the one-electron oxidation of the phenolic hydroxyl group.
Propagation: A radical reacts with a non-radical molecule to form a new product and another radical, which continues the chain. youtube.com In oxidative coupling, a phenoxyl radical might react with a neutral phenol molecule.
Termination: Two radicals combine to form a stable, non-radical product, thereby ending the chain reaction. youtube.com The dimerization of two phenoxyl radicals is a termination step that yields the final coupled product.
The stability of the radical intermediate is a key factor in these reactions. The phenoxyl radical derived from this compound would be stabilized by resonance, and its reactivity would be influenced by the electronic effects of the bromo and aminoethyl substituents.
Formation of Schiff Bases and Metal Complexes with Related Ligands
The primary amine of the 2-aminoethyl side chain in this compound is a key functional group for derivatization, particularly through the formation of Schiff bases. A Schiff base is a compound containing an imine or azomethine group (-C=N-), formed by the condensation of a primary amine with an aldehyde or a ketone. nih.govsemanticscholar.org This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov
The resulting Schiff base ligand, derived from this compound, would possess multiple donor atoms—specifically, the imine nitrogen, the phenolic oxygen, and potentially the amino nitrogen if it remains unreacted or if a diamine is used in the synthesis. researchgate.netmdpi.com Such polydentate ligands are excellent chelating agents for a wide variety of metal ions. nih.govasianpubs.org
The formation of metal complexes involves the coordination of the Schiff base ligand to a central metal ion, such as Cu(II), Ni(II), Co(II), or Zn(II). nih.govmdpi.com The ligand donates lone pairs of electrons from its nitrogen and oxygen atoms to the empty d-orbitals of the metal ion, forming coordinate bonds. mdpi.com The geometry of the resulting complex (e.g., square planar, tetrahedral, or octahedral) depends on the coordination number of the metal ion and the nature of the ligand. researchgate.netmdpi.com
The synthesis of these complexes is generally straightforward, often involving the reaction of the Schiff base ligand with a metal salt (e.g., acetate (B1210297) or chloride) in a solvent like ethanol or DMSO. nih.gov
The table below summarizes the reaction conditions for the synthesis of related Schiff bases from various aminophenols, as described in the literature.
Table 1: Optimization of reaction conditions for the synthesis of a Schiff base from N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate (B79767) and 2-amino-4-chlorophenol. nih.gov
The characterization of Schiff bases and their metal complexes relies on various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, as well as elemental analysis. nih.gov For instance, in FT-IR spectroscopy, the formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration band, and coordination to a metal ion is indicated by shifts in the C=N and phenolic C-O stretching frequencies. mdpi.com
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-(2-Aminoethyl)-4-bromophenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the aminoethyl side chain are expected. The substitution pattern on the benzene (B151609) ring—with hydroxyl, bromo, and aminoethyl groups at positions 1, 4, and 3, respectively—would lead to a specific splitting pattern for the three aromatic protons. The ethyl group would present as two triplets, characteristic of an A₂B₂ system, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon atoms bonded to the electronegative oxygen and bromine atoms appearing at characteristic downfield positions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the connectivity. COSY spectra reveal proton-proton couplings, confirming the adjacent methylene groups in the ethyl chain and the relationships between neighboring aromatic protons. HMBC spectra establish long-range correlations between protons and carbons, which is crucial for definitively assigning the positions of the substituents on the aromatic ring. For instance, correlations between the methylene protons of the ethyl group and the aromatic carbons would confirm the attachment point of the side chain.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic H | ¹H | ~6.8-7.5 | Multiplet |
| -CH₂-CH₂-NH₂ | ¹H | ~2.7-2.9 | Triplet |
| -CH₂-CH₂-NH₂ | ¹H | ~2.9-3.1 | Triplet |
| Aromatic C-OH | ¹³C | ~150-155 | Singlet |
| Aromatic C-Br | ¹³C | ~110-115 | Singlet |
| Aromatic C-C₂H₄NH₂ | ¹³C | ~135-140 | Singlet |
| Other Aromatic C-H | ¹³C | ~115-130 | Singlet |
| -CH₂-CH₂-NH₂ | ¹³C | ~40-45 | Singlet |
| -CH₂-CH₂-NH₂ | ¹³C | ~35-40 | Singlet |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (LC-MS, ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₀BrNO), MS is critical for confirming its identity.
The mass spectrum of this compound would exhibit a characteristic molecular ion peak cluster due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M and M+2) separated by two mass units, which is a definitive signature for a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy and confidence. This helps to distinguish it from other compounds with the same nominal mass.
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are particularly useful for analyzing polar compounds like this compound. researchgate.net ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and simplifying the determination of the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. A common fragmentation pathway would involve the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), resulting in a fragment corresponding to the loss of the aminoethyl side chain.
| Ion | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M]⁺ (⁷⁹Br) | C₈H₁₀⁷⁹BrNO | 214.99 | Molecular ion with ⁷⁹Br isotope |
| [M+2]⁺ (⁸¹Br) | C₈H₁₀⁸¹BrNO | 216.99 | Molecular ion with ⁸¹Br isotope (approx. 1:1 ratio with M) |
| [M+H]⁺ (⁷⁹Br) | C₈H₁₁⁷⁹BrNO | 216.00 | Protonated molecule in ESI-MS |
| [M+H+2]⁺ (⁸¹Br) | C₈H₁₁⁸¹BrNO | 218.00 | Protonated molecule in ESI-MS (approx. 1:1 ratio) |
| Fragment | C₇H₇BrO | 185.97 / 187.97 | Loss of CH₂NH₂ via benzylic cleavage |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for functional group identification. The IR spectrum of this compound would display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine group would appear in a similar region, typically as two sharp peaks around 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic ring and the ethyl side chain, C=C stretching from the aromatic ring, and a C-Br stretching vibration at a lower frequency. researchgate.netnist.gov
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic ring acts as a chromophore, absorbing UV light to promote π → π* transitions. The spectrum of this compound is expected to show absorption maxima (λmax) characteristic of a substituted phenol (B47542). The position and intensity of these bands are influenced by the substituents on the ring. The presence of the hydroxyl group (an auxochrome) and the bromine atom will shift the absorption bands. Furthermore, the absorption spectrum of phenols is typically pH-dependent; deprotonation of the hydroxyl group in basic conditions would cause a bathochromic (red) shift to a longer wavelength, a phenomenon that can be used for analytical purposes. researchgate.netresearchgate.net
| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3200-3600 (broad) |
| Amine N-H | Stretch | 3300-3500 (two bands) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-O | Stretch | 1200-1260 |
| C-Br | Stretch | 500-600 |
X-ray Diffraction (XRD) for Solid-State Structural Determination of Related Compounds
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound may not be publicly available, the methodology is standard for the definitive structural characterization of such compounds.
In single-crystal XRD, a well-ordered crystal of the compound is irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles. This provides unequivocal proof of the molecular structure and its conformation in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding involving the phenolic and amino groups, which dictate the crystal packing.
Powder XRD (PXRD) is used to analyze a polycrystalline sample. azooptics.com While it does not provide the same level of detail as single-crystal XRD, it generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. nih.gov This is useful for identifying the compound, assessing its purity, and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Studies on related aminophenol compounds, such as acetaminophen, have extensively used XRD to characterize their different polymorphic forms, which can have different physical properties. nih.govresearchgate.net
Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For the analysis of bromophenols, reversed-phase HPLC is typically employed. mdpi.comnih.gov In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure the amine and phenol groups are in a consistent protonation state. mdpi.com The compound is detected as it elutes from the column, most commonly by a UV detector set to one of the compound's absorption maxima. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. Method validation for related bromophenols has demonstrated HPLC to be selective, linear, precise, and accurate. mdpi.comresearchgate.net
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C8 or C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Modifier | 0.05-0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Detection | UV Absorbance (e.g., at 280 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature and low volatility of the phenolic and amino groups, direct analysis of this compound by GC can be challenging.
To overcome this, derivatization is often required. nih.gov This process chemically converts the polar functional groups into less polar, more volatile derivatives. Common derivatizing agents for phenols and amines include silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating reagents (e.g., acetic anhydride). nih.govnih.gov After derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each peak. This combination of chromatographic separation and mass spectrometric detection makes GC-MS a powerful tool for the identification and quantification of trace amounts of bromophenols in complex matrices. researchgate.net
Capillary Electrophoresis
Capillary electrophoresis (CE) is a highly efficient analytical separation technique that utilizes an electric field to separate analytes within a narrow-bore capillary. The separation is based on differences in the charge-to-size ratio of the analytes, which dictates their electrophoretic mobility. creative-proteomics.comyoutube.com While specific, detailed research findings on the capillary electrophoresis of this compound are not extensively available in the public literature, the methodology's applicability can be thoroughly examined based on its successful use for structurally analogous compounds, including various substituted phenols and biogenic amines.
The structure of this compound, featuring a phenolic hydroxyl group and a basic aminoethyl side chain, allows it to be analyzed in different modes of capillary electrophoresis, primarily Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Capillary Zone Electrophoresis (CZE) of Related Phenolic Compounds
CZE separates ions based on their different electrophoretic mobilities in a background electrolyte (BGE). creative-proteomics.com The charge of phenolic compounds is highly dependent on the pH of the BGE. For acidic phenols, a basic BGE is necessary to ensure they are deprotonated and carry a negative charge. nih.gov For a compound like this compound, the pH of the BGE is a critical parameter. At a pH below the pKa of the amino group (typically around 9-10) and above the pKa of the phenolic group (typically around 8-10), the molecule would be zwitterionic. At low pH, it would be cationic (protonated amino group), and at high pH, it would be anionic (deprotonated hydroxyl group).
Separation of various phenolic acids has been achieved using BGEs containing components like acetic acid and 6-aminocaproic acid, with analysis times often under 10 minutes. researchgate.net The optimization of a CZE method for this compound would involve careful selection of BGE pH and composition to control the ionization state of both the amino and hydroxyl functional groups, thereby manipulating its effective mobility for separation from other components.
Micellar Electrokinetic Chromatography (MEKC) for Phenolic Analytes
MEKC is a modification of CE that allows for the separation of both neutral and charged analytes by adding a surfactant to the BGE at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles, which act as a pseudo-stationary phase. Analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org This technique is particularly well-suited for separating mixtures of substituted phenols that may have similar charge-to-size ratios but differ in hydrophobicity. ijpsonline.comkapillarelektrophorese.com
Research on chlorophenols has demonstrated the power of MEKC, sometimes combined with online concentration techniques like sweeping, to achieve very low limits of detection. akjournals.com A typical MEKC system for phenolic compounds might use sodium dodecyl sulfate (B86663) (SDS) as the surfactant in a phosphate (B84403) or borate (B1201080) buffer. akjournals.comnih.gov The addition of organic modifiers like acetonitrile or methanol can further tune the separation selectivity by altering the partitioning equilibrium. akjournals.comnih.gov
The following table summarizes typical CE conditions used for the analysis of substituted phenols, which could serve as a starting point for developing a method for this compound.
| Analyte Class | CE Mode | Background Electrolyte (BGE) | Voltage | Detection | Reference |
|---|---|---|---|---|---|
| Chlorophenols | Sweeping-MEKC | 20 mM NaH2PO4, 80 mM SDS, 30% ACN (pH 2.3) | Not Specified | UV | akjournals.com |
| Phenolic Acids | CZE | 50 mM Acetic Acid, 95 mM 6-Aminocaproic Acid, 10% Methanol | Not Specified | UV (230 nm) | researchgate.net |
| General Phenols | MEKC | Borate Buffer with Sodium Cholate | Not Specified | UV | nih.gov |
| Phenolic Compounds | CZE-MS | 0.5 M NH4OH | Not Specified | MS | nih.gov |
Separation of Positional Isomers
Analysis of Structurally Related Amines
The aminoethyl side chain of the target compound is structurally identical to that of tyramine (B21549), a well-studied biogenic amine. nih.govmdpi.com CE methods developed for tyramine and other phenethylamines are therefore highly relevant. nih.gov These compounds are typically analyzed as cations at acidic pH, where the primary amino group is protonated. Electrophoretically mediated microanalysis (EMMA) assays have been used to study the enzymatic reactions of tyramine, showcasing the utility of CE in monitoring bioactive amines. nih.gov
The following table presents data from a representative study on the MEKC separation of chlorophenols, illustrating the resolution and detection limits achievable with this technique.
| Compound | Linear Range (μg mL-1) | Limit of Detection (LOD) (μg mL-1) | Recovery (%) | Reference |
|---|---|---|---|---|
| Bithionol | 0.20–4.00 | 0.024 | 79.7–110.2 | akjournals.com |
| Pentachlorophenol (PCP) | 0.10–2.00 | 0.012 | 79.7–110.2 | akjournals.com |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | 0.05–2.00 | 0.0061 | 79.7–110.2 | akjournals.com |
Theoretical and Computational Chemistry
Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost.
Density Functional Theory (DFT) DFT calculations are employed to optimize the molecular geometry of bromophenol derivatives, predicting bond lengths, bond angles, and torsion angles in the ground state. For instance, studies on related compounds like (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one have utilized the B3LYP/6-311G++(d,p) basis set to obtain optimized geometrical parameters. semanticscholar.org Such calculations often show a good correlation with experimental data obtained from methods like single-crystal X-ray diffraction, with slight discrepancies attributed to the different states (gas phase for theory, solid state for experiment). semanticscholar.org
HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.
Theoretical studies on compounds such as 2,4-di-tert-butyl-6-(p-tolylamino)phenol have calculated HOMO and LUMO energies to understand electronic transitions. bsu.by For this specific phenol (B47542) derivative, the HOMO energy was calculated to be -8.544 eV and the LUMO energy was 0.430 eV. bsu.by These values are critical for predicting how the molecule will interact with other species.
Interactive Data Table: Frontier Molecular Orbital Energies of a Related Phenol Derivative Below is a table showing calculated quantum chemical parameters for a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, which illustrates the typical outputs of such analyses.
| Parameter | Value |
| HOMO Energy | -8.544 eV |
| LUMO Energy | 0.430 eV |
| Energy Gap (ΔE) | 8.974 eV |
| Data derived from theoretical calculations on 2,4-di-tert-butyl-6-(p-tolylamino)phenol. bsu.by |
Molecular Electrostatic Potential (MEP) MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP analysis, different colors represent different electrostatic potentials. For example, in studies of polymorphic forms of (Z)-3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate, MEP maps have been used to examine unique halogen bonds (Br···N and Br···Br), identifying electrophilic regions on the bromine atom (σ-hole) that can interact with nucleophiles. researchgate.net This type of analysis is crucial for understanding intermolecular interactions in the solid state.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their preferred shapes (conformations) and how they interact with each other.
Conformational Analysis The flexibility of the aminoethyl side chain in 3-(2-Aminoethyl)-4-bromophenol allows it to adopt various conformations. Conformational analysis, often performed using semi-empirical or DFT methods, helps identify the most stable conformers by calculating the relative energies of different spatial arrangements. biomedres.usbiomedres.us For example, computational studies on N-(4'-methoxyphenyl)-3-bromothiobenzamide revealed three conformational polymorphs, with calculations indicating that the experimentally most stable crystal form was not the one with the lowest single-molecule energy, highlighting the critical role of intermolecular interactions in stabilizing a particular conformation in the solid state. nih.gov
Intermolecular Interactions Computational methods are essential for studying the non-covalent interactions that govern how molecules pack in a crystal and interact with biological targets. Studies on related Schiff base compounds, such as (E)-2-[1-(3-Amino-4-chlorophenylimino)ethyl]-4-bromophenol, have identified various intermolecular forces. nih.govresearchgate.net These include:
Hydrogen Bonds: N-H···O hydrogen bonds are commonly observed, linking molecules into chains or more complex networks. nih.govresearchgate.net
π-π Stacking: Interactions between the aromatic rings of adjacent molecules contribute to crystal stability. nih.govresearchgate.net
Halogen Bonding: The bromine atom can participate in halogen bonds, which are directional interactions between an electrophilic region on the halogen and a nucleophile. researchgate.net Quantum chemical calculations have been used to estimate the energy of Br···Br interactions in other brominated compounds to be around 2.2–2.5 kcal/mol. mdpi.com
Molecular Dynamics (MD) Simulations MD simulations can model the movement of atoms in a molecule or a system of molecules over time. mdpi.com This technique allows for the exploration of conformational landscapes and the study of how a molecule like this compound might interact with a solvent or a biological receptor. For instance, MD simulations are used to understand the stability of ligand-protein complexes by analyzing the interactions and conformational changes that occur during the simulation period. mdpi.com
Structure-Activity Relationship (SAR) Prediction and Ligand Design Principles (Theoretical Frameworks)
Computational methods are integral to modern drug discovery, enabling the prediction of biological activity and the rational design of new molecules.
Structure-Activity Relationship (SAR) Prediction Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. mdpi.com These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov For example, QSAR models have been developed to predict the inhibitory activity of compounds against human leukotriene A4 hydrolase, an enzyme involved in inflammation. nih.gov
Interactive Data Table: Key Steps in QSAR Model Development
| Step | Description |
| 1. Data Set Selection | A diverse set of compounds with known biological activities is chosen. |
| 2. Descriptor Calculation | Molecular descriptors (e.g., topological, electronic, quantum-chemical) are calculated for each compound. |
| 3. Model Building | Statistical methods like multiple linear regression or machine learning algorithms are used to create a predictive model. nih.gov |
| 4. Model Validation | The model's predictive power is rigorously tested using internal and external validation techniques. |
| 5. Prediction | The validated model is used to predict the activity of new compounds. |
| Based on general principles of QSAR methodology. mdpi.com |
Ligand Design Principles The principles of ligand design involve modifying a molecule's structure to enhance its binding affinity and selectivity for a specific biological target. Computational chemistry guides this process by providing insights into ligand-receptor interactions. Techniques like molecular docking can predict the preferred binding mode of a ligand within the active site of a protein. Based on these predictions, modifications can be proposed to improve interactions, such as adding a hydrogen bond donor/acceptor or increasing hydrophobic contact. This rational, structure-based approach is a cornerstone of modern medicinal chemistry. birmingham.ac.ukbirmingham.ac.ukresearchgate.net SAR studies on related structures, like 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, have been used to define the pharmacophore and develop potential enzyme inhibitors. researchgate.net
Mechanistic Insights from Computational Studies of Chemical and Biochemical Reactions
Computational chemistry can elucidate the mechanisms of chemical and biochemical reactions by mapping out reaction pathways and identifying transition states and intermediates.
For bromophenols, a key area of interest is their metabolism in biological systems. For example, the metabolism of the related compound 4-bromophenol (B116583) has been studied, showing it can be converted to reactive metabolites like 4-bromocatechol. nih.gov Computational studies can model these enzymatic reactions, such as those mediated by cytochrome P450 enzymes. By calculating the activation energies for different potential reaction pathways, researchers can predict the most likely metabolites and understand the mechanism of toxicity or detoxification. These theoretical insights can help explain how a compound like this compound might be processed in the body and what potential reactive intermediates could be formed. nih.gov
Exploration of Molecular Interactions and Biochemical Activities in Vitro Models
Interaction with Biological Macromolecules (e.g., DNA, Proteins) in Model Systems
The initial assessment of a compound's biological activity often involves examining its potential to interact with essential macromolecules like DNA and proteins. These interactions can be indicative of various cellular effects.
Standard methodologies to study these interactions include nitrocellulose filter binding assays, electrophoretic mobility shift assays (EMSA), and techniques like exonuclease III protection and DNase I footprinting to identify specific binding sequences on DNA. osti.govsemanticscholar.org For protein interactions, methods such as affinity chromatography and the yeast two-hybrid system are commonly used to identify and characterize binding partners. cinj.org Spectroscopic methods, including UV-Visible, fluorescence, and circular dichroism, can also provide insights into the binding modes and conformational changes upon interaction.
Should 3-(2-Aminoethyl)-4-bromophenol be investigated, researchers would likely employ these techniques to determine if it binds to DNA or specific proteins and, if so, to characterize the nature and affinity of these interactions.
Enzyme Modulation and Inhibition Kinetics (In Vitro Biochemical Assays)
Investigating the effect of a compound on enzyme activity is a crucial step in understanding its potential pharmacological or toxicological profile. In vitro biochemical assays are employed to determine if a compound can inhibit or activate specific enzymes.
These assays typically involve incubating the enzyme with its substrate and varying concentrations of the compound of interest. The rate of product formation is measured, often spectrophotometrically, to determine the compound's effect on enzyme activity. nih.gov If inhibition is observed, further kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). mdpi.commdpi.com Key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are determined to quantify the inhibitor's potency. mdpi.com
For this compound, a panel of enzymes would be selected for screening based on its chemical structure or predicted targets. Subsequent kinetic analyses would provide detailed information on its inhibitory potential and mechanism of action against any identified target enzymes.
Receptor Binding Profiles and Ligand Affinity Studies (In Vitro Cellular or Receptor-Based Assays)
Many therapeutic agents exert their effects by binding to specific cellular receptors. Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptors.
These assays typically utilize cell membranes or purified receptors and a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. The test compound is introduced at various concentrations to compete with the labeled ligand for binding. The amount of displaced labeled ligand is measured to determine the test compound's binding affinity, often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govrsc.org A broad panel of receptor binding assays is often used to create a receptor binding profile, which helps in identifying the primary target(s) and potential off-target effects.
To characterize this compound, its affinity for a wide range of G-protein coupled receptors (GPCRs), ion channels, and other receptors would be systematically evaluated to understand its potential cellular targets.
Cellular Uptake and Subcellular Localization Studies in Cultured Cells
Understanding if and how a compound enters cells and where it localizes within the cell is critical to interpreting its biological activity.
Cellular uptake can be quantified by incubating cultured cells with the compound and then lysing the cells to measure the intracellular concentration using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of a compound, often requiring the compound to be fluorescent or tagged with a fluorescent dye. This allows for the determination of whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or lysosomes. nih.gov
For this compound, these studies would reveal its ability to cross the cell membrane and its distribution within the cell, providing crucial context for its potential mechanisms of action.
Applications in Chemical Biology and Material Science Research
Development as Chemical Probes and Affinity Ligands for Biological Target Identification
While direct research specifically detailing the use of 3-(2-Aminoethyl)-4-bromophenol as a chemical probe or affinity ligand for biological target identification is not extensively documented in publicly available literature, the broader class of bromophenol compounds is of significant interest in chemical biology. Marine algae, for instance, are a rich source of various bromophenols that exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects. nih.gov These natural products serve as lead compounds in drug design and discovery. nih.govnih.gov
The functional groups present in this compound—the primary amine and the phenol (B47542)—provide handles for chemical modification. These sites allow for the attachment of reporter tags (like fluorophores or biotin) or reactive groups that can form covalent bonds with biological targets, which are key features of chemical probes and affinity ligands. The bromophenol scaffold itself is a recognized pharmacophore in various biologically active molecules, suggesting its potential to interact with specific protein targets. nih.gov Therefore, while specific examples are not readily found, the molecular structure of this compound makes it a plausible candidate for development into specialized probes for target deconvolution studies.
Role as a Synthetic Building Block for Complex Organic Molecules and Polymeric Materials
The trifunctional nature of this compound makes it a versatile synthetic building block for constructing more complex organic molecules and polymeric materials. Each functional group—the phenol, the aminoethyl side chain, and the bromine atom—can be selectively targeted for chemical transformations.
The amino and phenol groups can be used in condensation reactions to form Schiff bases, amides, or esters. The bromine atom on the aromatic ring is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki or Heck cross-coupling reactions, allowing for the introduction of diverse substituents. stanford.edu This versatility enables the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. For example, related bromophenol structures are used as precursors for creating novel anticancer agents and other biologically active compounds. researchgate.net
In polymer science, molecules containing amino and phenol functionalities are common monomers for synthesizing various polymers. polyacs.org The amino group can react with compounds like dicarboxylic acids or epoxides to form polyamides or polyamines, while the phenolic hydroxyl group can be used in the synthesis of polyesters or polyethers. The presence of the bromine atom offers a site for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Amino Group (-NH2) | Acylation | Amides |
| Schiff Base Formation | Imines | |
| Alkylation | Secondary/Tertiary Amines | |
| Phenol Group (-OH) | Etherification | Phenyl Ethers |
| Esterification | Phenyl Esters | |
| Bromine Atom (-Br) | Suzuki Coupling | Biaryl Compounds |
| Heck Reaction | Substituted Alkenes | |
| Buchwald-Hartwig Amination | Aryl Amines |
Integration in High-Throughput Screening Libraries for Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on large, diverse collections of chemical compounds to identify "hits" against biological targets. all-chemistry.comnuvisan.com These compound libraries are curated to cover a broad chemical space and often contain molecules with drug-like properties, adhering to principles like Lipinski's Rule of Five. stanford.edu
While there is no specific documentation confirming the inclusion of this compound in major commercial or academic screening libraries, its molecular features are relevant to drug discovery. thermofisher.comenamine.net The bromophenol motif is found in numerous natural products with demonstrated biological activity, making it an attractive scaffold for medicinal chemistry programs. nih.gov Compound libraries are often built around privileged structures known to interact with biological targets, and derivatives of aminophenols and bromophenols are frequently synthesized for this purpose. nih.gov
Therefore, it is plausible that this compound or its close analogs could be included in diversity-oriented screening collections or more focused libraries targeting specific protein families. Its relatively small size and presence of key functional groups make it a suitable candidate for hit-finding campaigns. nih.gov
Precursor in the Synthesis of Metal Complexes and Coordination Compounds
The amino and phenol groups of this compound make it an excellent precursor for the synthesis of ligands for metal coordination complexes. The most common approach involves the condensation of the primary amino group with an aldehyde or ketone to form a Schiff base ligand. rsc.orgsemanticscholar.org The resulting ligand often contains a combination of nitrogen and oxygen donor atoms that can chelate to a metal ion.
The phenolic oxygen, typically after deprotonation, and the imine nitrogen of the Schiff base can coordinate to a variety of transition metals, such as zinc(II), copper(II), nickel(II), and cobalt(II), to form stable complexes. researchgate.netresearchgate.netmdpi.com These metal complexes have diverse applications, including in catalysis and as potential therapeutic agents. mdpi.commdpi.com The specific geometry and properties of the resulting metal complex are influenced by the nature of the metal ion and the structure of the ligand. The bromo-substituent on the phenyl ring of the ligand can also influence the electronic properties and reactivity of the final coordination compound.
Table 2: Examples of Metal Ions Used with Aminophenol-Derived Schiff Base Ligands
| Metal Ion | Typical Coordination Geometry | Reference Application |
| Zinc(II) | Tetrahedral | Catalysis, Luminescence |
| Copper(II) | Square Planar, Octahedral | Biological Mimics, Antimicrobial |
| Nickel(II) | Square Planar, Octahedral | Catalysis, Material Science |
| Cobalt(II) | Octahedral | Redox Chemistry, Biological Activity |
| Vanadium(IV) | Square Pyramidal | Antineoplastic Agents |
| Zirconium(IV) | Octahedral | Antineoplastic Agents |
Emerging Research Directions and Future Perspectives for 3 2 Aminoethyl 4 Bromophenol
Chemo-Enzymatic Synthesis Approaches for Stereoselective Production
The integration of enzymatic processes with chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for producing chiral molecules with high stereoselectivity. mdpi.comnih.gov For derivatives of 3-(2-Aminoethyl)-4-bromophenol that may possess chiral centers, this approach is a promising future direction to isolate specific enantiomers, which is crucial as different enantiomers of a compound can exhibit distinct biological activities.
One potential strategy involves the use of lipases, which are widely used for their ability to catalyze reactions with high enantioselectivity. mdpi.com For instance, a racemic precursor to a this compound derivative could be subjected to enzymatic resolution. In this process, an enzyme like Candida antarctica lipase (B570770) B could selectively acylate one enantiomer, allowing for the easy separation of the acylated and unreacted enantiomers. This method has been successfully applied in the synthesis of other chiral compounds, achieving high enantiomeric excess. mdpi.com
Another approach is the enzymatic hydrolysis of a racemic mixture. A specific hydrolase enzyme could be employed to selectively hydrolyze one stereoisomer from a mixture, leaving the desired isomer intact. Fungal β-N-acetylhexosaminidases, for example, have demonstrated high chemo- and regioselectivity in selectively removing an undesired anomer from a synthetic mixture. mdpi.com This highlights the potential for using enzymes to refine synthetic mixtures and isolate pure stereoisomers of complex bromophenol derivatives.
Table 1: Comparison of Potential Synthesis Strategies for Chiral Derivatives
| Strategy | Description | Potential Advantages | Key Enzyme Classes |
|---|---|---|---|
| Classical Chemical Resolution | Use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | Well-established methodology. | N/A |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. | Can be highly efficient in a single step. | N/A (Chiral metal complexes) |
| Kinetic Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | High enantioselectivity, mild reaction conditions. | Lipases, Proteases, Esterases |
| Enzymatic Desymmetrization | An enzyme selectively modifies one of two prochiral groups on a molecule to create a chiral center. | Can produce very high enantiomeric excess. | Hydrolases, Oxidoreductases |
Advanced Spectroscopic Probes for Real-time Monitoring of Chemical Reactions
The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, maximizing yield, and ensuring safety. Advanced spectroscopic techniques are emerging as powerful Process Analytical Technology (PAT) tools for this purpose. mdpi.com These methods offer non-invasive, continuous data acquisition, providing deep insights into reaction kinetics and mechanisms.
For the synthesis of this compound, which can be prepared via the reduction of a nitro-substituted precursor, real-time monitoring could be particularly valuable. google.com
Raman Spectroscopy : This technique is highly effective for in-line monitoring as it is non-destructive and can analyze samples directly in the reaction vessel. mdpi.com It is particularly sensitive to changes in molecular vibrations. For instance, one could track the disappearance of the characteristic vibrational bands of the nitro group (NO₂) and the simultaneous appearance of bands corresponding to the amino group (NH₂), providing a precise measurement of reaction progress.
UV/Visible Spectroscopy : UV/Vis spectroscopy is well-suited for monitoring changes in concentration of aromatic compounds. mdpi.com As the electronic structure of the molecule changes from a nitrophenol to an aminophenol derivative, a distinct shift in the UV/Vis absorption spectrum would occur, allowing for quantitative tracking of the starting material, intermediates, and final product.
Fluorescence Spectroscopy : If any of the reactants, intermediates, or products in a synthetic pathway are fluorescent, this highly sensitive technique can be used for real-time monitoring. It allows for the detection of very low concentrations and can provide information about the molecular environment. mdpi.com
Recent advancements in ultrafast spectroscopy are also paving the way for monitoring molecular evolution in real-time, which could help in understanding complex reaction dynamics at a fundamental level. theanalyticalscientist.com
Rational Design of Derivatives with Tunable Physicochemical Properties for Specific Research Applications
Rational design involves the deliberate modification of a lead compound's structure to enhance its properties for a specific application. This approach is a cornerstone of modern medicinal chemistry and materials science. nih.gov For this compound, rational design could be used to create a library of derivatives with fine-tuned physicochemical properties such as solubility, lipophilicity, and target-binding affinity.
By applying these principles, derivatives of this compound could be designed for various research purposes.
Table 2: Hypothetical Derivatives and Their Tunable Properties
| Modification Site | Example Modification | Potential Change in Physicochemical Property | Target Research Application |
|---|---|---|---|
| Phenolic -OH | Methylation (to -OCH₃) | Increased lipophilicity, loss of H-bond donor capability. | Probing the importance of the hydroxyl group for target binding. |
| Amino -NH₂ | Acetylation (to -NHCOCH₃) | Increased steric bulk, neutral charge, H-bond donor/acceptor changes. | Modulating solubility and membrane permeability. |
| Aromatic Ring | Addition of a second bromo or a chloro group. | Increased hydrophobicity, altered electronic distribution. | Enhancing binding affinity through additional halogen bonds. |
| Ethyl Chain | Introduction of a methyl group (chiral center). | Increased steric hindrance, introduction of chirality. | Investigating stereoselective interactions with biological targets. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the discovery and development of new molecules. sciepub.compharmacophorejournal.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. indexcopernicus.com
For this compound, AI and ML could be integrated in several key areas:
Predictive Modeling : ML algorithms can be trained on existing chemical libraries to build Quantitative Structure-Activity Relationship (QSAR) models. These models could predict the biological activity or physicochemical properties of novel, hypothetical derivatives of this compound before they are synthesized, saving significant time and resources. nih.gov
De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties from the ground up. By providing the model with a target profile (e.g., high affinity for a specific enzyme, low predicted toxicity), it could generate novel structures based on the this compound scaffold. sciepub.com
Synthesis Prediction : Retrosynthesis algorithms powered by AI can predict viable synthetic routes for complex molecules. This can help chemists devise more efficient and cost-effective ways to produce novel derivatives. cmu.edu
Virtual Screening : AI-driven platforms can rapidly screen massive virtual libraries of compounds against a biological target to identify potential "hits". indexcopernicus.com This could be used to find new applications for derivatives of this compound by testing them virtually against hundreds or thousands of different proteins.
The integration of AI promises to significantly shorten the discovery-to-application timeline, enabling researchers to more rapidly explore the chemical space around this compound and identify derivatives with high potential for specific scientific uses. pharmacophorejournal.comnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Aminoethyl)-4-bromophenol, and how can reaction conditions be controlled to maximize yield?
- Methodology :
- Step 1 : Bromination of 4-hydroxyphenethylamine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
- Key Parameters : Temperature control during bromination is critical to avoid over-bromination. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aminoethyl (-CH2CH2NH2) and bromophenol (C-Br) moieties. Expected signals: δ 6.8–7.2 ppm (aromatic H), δ 3.1–3.4 ppm (-CH2NH2) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺: ~230.0 amu).
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s potential as an enzyme inhibitor in inflammatory pathways?
- Experimental Design :
- In vitro assays : Use cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) enzymes to measure IC50 values. Compare inhibition kinetics with known inhibitors (e.g., celecoxib for COX-2) .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding interactions between the bromophenol group and enzyme active sites. Validate with site-directed mutagenesis .
- Data Interpretation : Address discrepancies between computational predictions and experimental IC50 by analyzing solvent effects or protein flexibility .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Approaches :
- Purity Verification : Re-analyze suspect batches via HPLC-MS to detect impurities (e.g., deaminated byproducts) that may skew bioactivity .
- Isomer Identification : Use chiral chromatography to separate enantiomers if the aminoethyl group introduces stereochemistry, as isomers may have divergent activities .
- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability in enzyme inhibition assays .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodology :
- QSAR Studies : Build quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and molar refractivity to predict bioavailability .
- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s ADMET Predictor to identify sites prone to oxidation (e.g., aminoethyl group) .
- Synthetic Prioritization : Focus on derivatives with lower predicted toxicity (e.g., replace bromine with fluorine) while retaining target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
